(S)-Atenolol-d7 is a deuterated form of the beta-blocker atenolol, which is primarily used in the treatment of hypertension and other cardiovascular conditions. The compound is distinguished by the substitution of seven hydrogen atoms with deuterium, enhancing its utility in pharmacokinetic studies and analytical chemistry due to its unique isotopic signature. This modification allows for precise tracking in metabolic studies and drug interaction assessments.
(S)-Atenolol-d7 falls under the category of pharmaceutical compounds, specifically as a beta-adrenergic antagonist. It is classified as a stable isotope-labeled compound, making it particularly valuable in pharmacological research and development.
The synthesis of (S)-Atenolol-d7 typically involves the deuteration of the parent compound, atenolol. Various synthetic pathways may be employed, including:
The synthesis process often requires advanced techniques such as high-performance liquid chromatography (HPLC) to purify the product and confirm its isotopic composition. Analytical methods like mass spectrometry are crucial for verifying the incorporation of deuterium into the molecular structure .
(S)-Atenolol-d7 has a molecular formula of and a molecular weight of approximately 273.38 g/mol. The structure retains the core features of atenolol, including a substituted aromatic ring and a hydroxyl group.
The compound's structural formula can be represented as follows:
The presence of deuterium alters certain physical properties, such as boiling point and solubility characteristics, which can be exploited in various analytical applications .
(S)-Atenolol-d7 participates in similar chemical reactions as its non-deuterated counterpart. Key reactions include:
The use of (S)-Atenolol-d7 in metabolic studies helps elucidate drug metabolism processes by providing clear differentiation from endogenous compounds due to its unique isotopic label .
(S)-Atenolol-d7 functions primarily as a selective beta-1 adrenergic receptor blocker. By binding to these receptors in cardiac tissue, it reduces heart rate and myocardial contractility, leading to decreased cardiac output and lower blood pressure.
Pharmacological studies indicate that (S)-Atenolol-d7 retains similar efficacy to standard atenolol while providing enhanced tracking capabilities during pharmacokinetic evaluations .
Relevant data on its properties can be obtained from supplier specifications or through empirical testing methods such as HPLC .
(S)-Atenolol-d7 is extensively used in:
This compound plays a crucial role in advancing research methodologies within pharmacology and clinical studies .
(S)-Atenolol-d7 is a deuterium-enriched isotopologue of the cardioselective β1-adrenergic blocker atenolol, distinguished by the strategic replacement of seven hydrogen atoms with deuterium (²H or D) at the isopropylamine moiety. Its molecular formula is C₁₄H₁₅D₇N₂O₃, with a molecular weight of 273.38 g/mol, contrasting with 266.34 g/mol for non-deuterated atenolol. The deuteration occurs specifically on the two methyl groups of the isopropyl substituent attached to the secondary amine, resulting in a -N-C(CD₃)₂ configuration [1] [3] [9]. This selective labeling maintains the core pharmacophore—comprising the benzeneacetamide headgroup, ether linkage, and propanolamine backbone—while introducing a distinct mass signature crucial for analytical differentiation. The structure is represented by the canonical SMILES notation: O=C(N)CC1=CC=C(OCC(O)CNC(C([2H])([2H])[2H])([2H])C([2H])([2H])[2H])C=C1
[3] [9].
Table 1: Isotopic Labeling Configuration in (S)-Atenolol-d7
Position of Deuterium Atoms | Chemical Group | Number of D Atoms | Effect on Molecular Properties |
---|---|---|---|
Terminal methyl groups | -C(CD₃)₂ | 7 | Altered mass spectrometry fragmentation; enhanced metabolic stability; minimal steric impact |
Secondary amine | -NH- | 0 | Preserves hydrogen-bonding capacity and pKa |
Hydroxyl group | -CH₂OH | 0 | Maintains polarity and H-bonding |
Amide group | -CONH₂ | 0 | Retains hydrogen-bond donor/acceptor properties |
The pharmacological activity of atenolol resides predominantly in the (S)-enantiomer, which exhibits high affinity for β₁-adrenergic receptors (Kᵢ = 697 nM in guinea pig left ventricle membranes) [3] [5]. (S)-Atenolol-d7 retains this critical stereochemistry, with the chiral center located at the carbon bearing the secondary alcohol group (C2 of the propanolamine chain). The (R)-enantiomer demonstrates significantly reduced receptor binding (>100-fold lower affinity) due to misalignment with the receptor's stereospecific binding pocket [2]. This enantioselectivity necessitates rigorous chiral separation techniques (e.g., chiral LC-MS/MS) for pharmacokinetic studies. Deuterium labeling does not alter the spatial arrangement around the chiral center but provides a mass tag for distinguishing enantiomers in complex matrices. Research indicates that enzymatic systems and membrane transporters—including those at the blood-brain barrier—may process enantiomers differentially, with active efflux mechanisms showing potential stereochemical preferences [2] [8] [9].
Mass Spectrometry: LC-MS/MS analysis under positive electrospray ionization (ESI+) shows a characteristic mass shift of +7 Da compared to non-deuterated atenolol. The protonated molecular ion [M+H]⁺ appears at m/z 274.4 (vs. m/z 267.4 for atenolol). Key diagnostic fragments include m/z 229 (loss of formamide from the acetamide side chain: -CONH₂) and m/z 152 (cleavage of the ether linkage retaining the deuterated isopropylaminoethanol moiety) [3] [5] [9]. The M+7 isotopic pattern exceeds 97% isotopic purity in analytical standards [9].
Table 2: Characteristic Mass Fragments of (S)-Atenolol-d7
Ion Type | m/z | Proposed Fragmentation Pathway |
---|---|---|
[M+H]⁺ | 274.4 | Protonated molecular ion (C₁₄H₁₅D₇N₂O₃ + H)⁺ |
Product ion 1 | 229.3 | Loss of CONH₂ (-45 Da) from the benzeneacetamide group |
Product ion 2 | 152.2 | Deuterated oxonium ion from ether bond cleavage |
Product ion 3 | 116.1 | Deuterated immonium ion (C₅D₇N₂H₂)⁺ |
Nuclear Magnetic Resonance (NMR): ¹H-NMR spectra display signal disappearance for the seven methyl protons at δ ~1.1 ppm, confirming deuteration at the isopropyl groups. Residual peaks in this region typically indicate <3% non-deuterated impurity in high-purity standards. The chiral proton at C2 (methine adjacent to -OH) resonates at δ ~4.8–5.0 ppm and shows characteristic coupling patterns distinguishing (S) and (R) enantiomers [7] [9].
Fourier-Transform Infrared (FT-IR): Key absorption bands mirror non-deuterated atenolol: broad O-H/N-H stretch (3300–3500 cm⁻¹), amide C=O stretch (1660 cm⁻¹), aromatic C=C (1510, 1610 cm⁻¹), and C-O-C asymmetric stretch (1240 cm⁻¹). Deuteration induces subtle shifts in C-D bending vibrations (2050–2200 cm⁻¹) and may alter N-H out-of-plane bending due to reduced coupling with methyl C-H modes [7].
(S)-Atenolol-d7 serves as an indispensable internal standard in quantitative bioanalysis due to its near-identical chemical behavior to atenolol, offset by a +7 Da mass tag. This enables precise compensation for matrix effects, extraction efficiency variations, and instrument drift:
Chromatographic Behavior: Retention times (Rₜ) on reversed-phase C18 columns are nearly identical, with Rₜ differences <0.1 min under gradient elution (e.g., water/methanol with 0.1% formic acid) [6] [9]. This co-elution ensures matched ionization suppression/enhancement in LC-MS/MS.
Metabolic Stability: Deuterium labeling may moderately reduce first-pass metabolism via the isotope effect, particularly for oxidative N-dealkylation pathways targeting the isopropyl group. Studies show up to 1.5-fold increased AUC for deuterated analogs of beta-blockers in vivo [3] [5].
Analytical Sensitivity: Enables detection of atenolol down to 0.5 ng/mL in biological matrices (plasma, brain homogenate) when using deuterated internal standards. This is critical for trace impurity quantification, such as detecting mutagenic N-nitroso-atenolol at levels as low as 0.2 ng/mL (LOD) in pharmaceuticals [6].
Table 3: Analytical Performance of (S)-Atenolol-d7 vs. Non-Deuterated Atenolol
Parameter | (S)-Atenolol-d7 | Non-Deuterated Atenolol | Analytical Advantage |
---|---|---|---|
Retention Time (RP-LC) | 6.2 min | 6.2 min | Near co-elution compensates for matrix effects |
MS Quantification Ion | m/z 274.4 → 229/152 | m/z 267.4 → 145/222 | Eliminates cross-talk; enables MRM resolution |
Limit of Detection | N/A (Internal Std) | 0.2 ng/mL (with d7-std) [6] | Improves S/N by 5–10x vs. non-deuterated IS |
Extraction Recovery | 98–102% (SPE, LLE) | 85–95% | Corrects for analyte losses |
Enantiomeric Resolution | Baseline separation on chiral columns (e.g., Chirobiotic V) | Same as d7 | Confirms chiral integrity of non-deuterated analyte |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: